Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiophene derivative with a pyrazine derivative under specific reaction conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylate: A simpler derivative with fewer functional groups.
Methyl 3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate: A closely related compound with a similar structure but different substitution pattern.
4-methylthiophene-2-carboxylate: Another derivative with a different substitution pattern.
Properties
IUPAC Name |
methyl 4-methyl-3-(2-pyrazin-2-ylethylsulfamoyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-9-8-21-11(13(17)20-2)12(9)22(18,19)16-4-3-10-7-14-5-6-15-10/h5-8,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPWSRQBMCXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1S(=O)(=O)NCCC2=NC=CN=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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